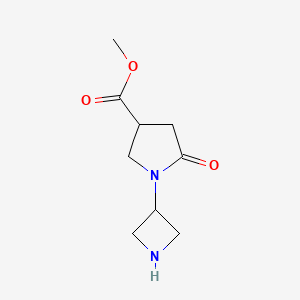
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound with significant importance in organic chemistry. It is characterized by the presence of a chloro group, an ethyl group, and a sulfonyl chloride group attached to an oxazole ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride typically involves the chlorination of 3-ethyl-1,2-oxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the oxazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Halogenated Derivatives: Resulting from electrophilic aromatic substitution.
Oxidized or Reduced Oxazole Derivatives: Depending on the specific reaction conditions
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride: Similar structure but with different substitution pattern on the oxazole ring.
3-Ethyl-1,2-oxazole-5-sulfonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.
Uniqueness
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
2060008-48-0 |
|---|---|
Molekularformel |
C5H5Cl2NO3S |
Molekulargewicht |
230.07 g/mol |
IUPAC-Name |
4-chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO3S/c1-2-3-4(6)5(11-8-3)12(7,9)10/h2H2,1H3 |
InChI-Schlüssel |
ZRHMKJKGZVVVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=C1Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)


![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)

